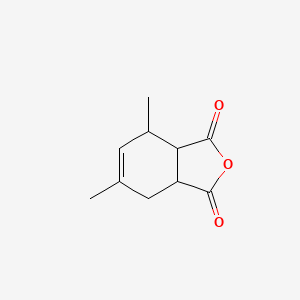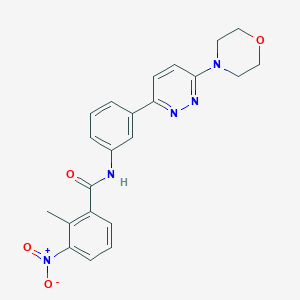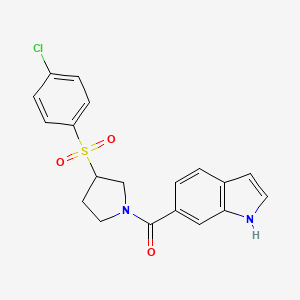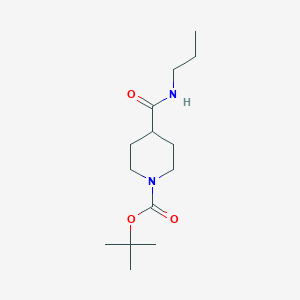
Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate” is a complex organic compound that contains a pyrimidine ring and a pyrrolidine ring. Pyrimidine is a six-membered ring with two nitrogen atoms while pyrrolidine is a five-membered ring with one nitrogen atom . The presence of these rings suggests that this compound might be used in medicinal chemistry .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, pyrimidine and pyrrolidine derivatives are usually synthesized through ring construction from different cyclic or acyclic precursors . The synthesis often involves the use of organolithium reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a pyrrolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Plant Growth Stimulation
- Pivazyan et al. (2019) described the synthesis of derivatives of Methyl 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate, revealing their potential as plant growth stimulants. These compounds were found to enhance plant growth by 65–87% relative to heteroauxin, indicating a pronounced effect in agricultural applications (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Tuberculosis Treatment
- Research by Bogdanowicz et al. (2012) involved synthesizing derivatives of this compound and testing them for activity against Mycobacterium tuberculosis. These derivatives displayed potential as agents in the treatment of tuberculosis (Bogdanowicz, Foks, Gobis, & Augustynowicz-Kopec, 2012).
Nonlinear Optical Applications
- Hussain et al. (2020) studied the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, including this compound. These compounds were found to have promising applications in nonlinear optics (NLO) fields and medicine, demonstrating significant NLO characteristics (Hussain et al., 2020).
Synthesis of Novel Compounds
- Several studies have focused on synthesizing novel compounds using this compound as a key intermediate. These include the synthesis of pyrimidine derivatives with potential medicinal properties, such as fungicidal and antitumor activity. This demonstrates the compound's utility as a building block in medicinal chemistry (Verves et al., 2013), (Liu et al., 2015).
Chemical Structure Analysis
- Studies like those by Ho and Suen (2009) have investigated the chemical structure of pyrimidine derivatives, including this compound. These studies provide deeper insights into the molecular structure, aiding in the understanding of their reactivity and potential applications (Ho & Suen, 2009).
Future Directions
Properties
IUPAC Name |
methyl 6-methyl-2-pyrrolidin-1-ylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-7-9(10(15)16-2)13-11(12-8)14-5-3-4-6-14/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRXOPGOSPHPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanopropyl)propanamide](/img/structure/B2527419.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2527420.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2527423.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2527430.png)


![N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2527434.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527438.png)


